N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-13-7-17(4-5-18(13)19)25(23,24)22-10-14-8-16(12-21-9-14)15-3-2-6-20-11-15/h2-9,11-12,22H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWZORMBWMLRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves the coupling of a bipyridine derivative with a fluorinated benzenesulfonamide. Common synthetic methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of bipyridine with a halogenated benzenesulfonamide in the presence of a palladium catalyst.
Stille Coupling: This method uses a stannane derivative of bipyridine and a halogenated benzenesulfonamide, catalyzed by palladium.
Ullmann Coupling: This method involves the homocoupling of halogenated bipyridine derivatives in the presence of copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The fluorinated benzenesulfonamide group may interact with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Compound IIIa (): (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide features a methoxy group at the 4-position of the benzene ring. The methoxy group is electron-donating, which contrasts with the electron-withdrawing fluorine in the target compound. This difference may alter solubility (e.g., increased lipophilicity for fluorine) and binding kinetics in biological systems .
- Compound 17d (): N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide includes a trifluoromethyl group, which is more electron-withdrawing than fluorine. The trifluoromethyl group may enhance metabolic stability but increase steric bulk compared to the target compound’s smaller fluorine and methyl substituents .
Aromatic System Complexity
- The bipyridine moiety in the target compound provides a larger π-conjugated system compared to the single pyridine or quinoline rings in IIIa () and 17d (). This could improve interactions with aromatic residues in enzyme active sites or receptors via π-π stacking .
Data Table: Key Features of Comparable Sulfonamide Derivatives
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features:
- Bipyridine moiety : A structural component known for its coordination chemistry.
- Fluorinated aromatic ring : Enhances lipophilicity and biological activity.
- Sulfonamide group : Often associated with antibacterial properties.
Research indicates that compounds with similar structures often exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit specific enzymes, similar to how traditional sulfa drugs function.
- Interaction with DNA : The bipyridine moiety may intercalate into DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : Some studies suggest that such compounds can trigger programmed cell death in cancer cells.
Cytotoxic Activity
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon Cancer) | 12.5 | Induces G0/G1 phase arrest |
| MCF-7 (Breast Cancer) | 10.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15.0 | DNA intercalation |
Case Studies
-
Study on HCT-116 Cells :
- Researchers observed that treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase. This was attributed to the compound's ability to interfere with cyclin-dependent kinases (CDKs), leading to reduced cell proliferation.
-
MCF-7 Cells Analysis :
- In another study, the compound exhibited a strong apoptotic effect on MCF-7 cells, evidenced by increased levels of cleaved caspase-3 and PARP. This suggests that the compound may activate intrinsic apoptotic pathways.
Research Findings
Recent investigations into the biological activity of this compound have highlighted its potential as a therapeutic agent:
- Anticancer Properties : The bipyridine structure enhances interactions with metal ions, which may play a role in its anticancer efficacy.
- Antimicrobial Activity : Preliminary studies indicate that similar sulfonamide derivatives possess antimicrobial properties, suggesting potential applications beyond oncology.
Q & A
Q. What are the optimized synthetic routes for N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide?
The synthesis typically involves coupling a bipyridinylmethyl amine with a substituted benzenesulfonyl chloride. A base such as triethylamine or pyridine is used to neutralize HCl generated during the reaction. Key steps include:
- Amine activation : Reacting 5-aminomethyl-3,3'-bipyridine with 4-fluoro-3-methylbenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) at 0–25°C for 12–24 hours .
- Purification : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) to isolate the product .
Q. What spectroscopic and analytical techniques confirm the compound’s structural identity?
- NMR spectroscopy : H and C NMR are used to verify the bipyridine and sulfonamide moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and sulfonamide S=O stretches (~1350–1150 cm in IR) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 402.1) .
- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction resolves bond lengths and angles, particularly in the sulfonamide-bipyridine linkage .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Methodological solutions include:
- Standardized assays : Use isogenic cell lines (e.g., RAS-mutant vs. wild-type) to isolate target effects .
- Dose-response curves : Compare IC values under consistent conditions (e.g., 72-hour viability assays in triplicate) .
- Orthogonal validation : Pair biochemical assays (e.g., kinase inhibition) with phenotypic readouts (e.g., apoptosis markers) .
Q. What computational strategies predict interactions with biological targets like kinases?
- Molecular docking : Use tools like AutoDock Vina to model binding to RAF kinase’s ATP-binding pocket, focusing on bipyridine-sulfonamide interactions with Lys483 and Glu501 .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to evaluate binding free energies (MM-PBSA/GBSA) .
- QSAR models : Train models on analogs (e.g., RAF709 ) to predict potency based on substituent electronegativity and steric parameters .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace the 4-fluoro group with chloro or methyl to assess steric/electronic effects on RAF inhibition .
- Linker optimization : Vary the methylene bridge between bipyridine and sulfonamide to alter conformational flexibility .
- Biological testing : Screen analogs in kinase panels (e.g., DiscoverX) to identify off-target effects and selectivity ratios .
Q. What methods assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC .
- Metabolic stability : Use liver microsomes (human/rat) to quantify half-life (t) and identify major metabolites (LC-MS/MS) .
- Light/heat sensitivity : Store solid/liquid forms under accelerated conditions (40°C/75% RH) for 4 weeks to detect decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
